molecular formula C17H19NO2S2 B12711542 (1-Methyl-5-(2-(methylsulfinyl)-2-(methylthio)vinyl)-1H-pyrrol-2-yl)(4-methylphenyl)methanone CAS No. 85380-92-3

(1-Methyl-5-(2-(methylsulfinyl)-2-(methylthio)vinyl)-1H-pyrrol-2-yl)(4-methylphenyl)methanone

Cat. No.: B12711542
CAS No.: 85380-92-3
M. Wt: 333.5 g/mol
InChI Key: IMDGWKNOHSOJHJ-LFIBNONCSA-N
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Description

(1-Methyl-5-(2-(methylsulfinyl)-2-(methylthio)vinyl)-1H-pyrrol-2-yl)(4-methylphenyl)methanone is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-5-(2-(methylsulfinyl)-2-(methylthio)vinyl)-1H-pyrrol-2-yl)(4-methylphenyl)methanone typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps may include:

  • Formation of the pyrrole ring.
  • Introduction of the methylsulfinyl and methylthio groups.
  • Coupling with the 4-methylphenyl group.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as recrystallization or chromatography.
  • Scale-up processes to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-5-(2-(methylsulfinyl)-2-(methylthio)vinyl)-1H-pyrrol-2-yl)(4-methylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions such as Friedel-Crafts alkylation or acylation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield a sulfoxide or sulfone derivative.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways.

Medicine

Industry

Uses in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (1-Methyl-5-(2-(methylsulfinyl)-2-(methylthio)vinyl)-1H-pyrrol-2-yl)(4-methylphenyl)methanone exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-5-(2-(methylsulfinyl)-2-(methylthio)vinyl)-1H-pyrrol-2-yl)(4-chlorophenyl)methanone
  • (1-Methyl-5-(2-(methylsulfinyl)-2-(methylthio)vinyl)-1H-pyrrol-2-yl)(4-methoxyphenyl)methanone

Uniqueness

The unique combination of functional groups in (1-Methyl-5-(2-(methylsulfinyl)-2-(methylthio)vinyl)-1H-pyrrol-2-yl)(4-methylphenyl)methanone may confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

CAS No.

85380-92-3

Molecular Formula

C17H19NO2S2

Molecular Weight

333.5 g/mol

IUPAC Name

[1-methyl-5-[(E)-2-methylsulfanyl-2-methylsulfinylethenyl]pyrrol-2-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C17H19NO2S2/c1-12-5-7-13(8-6-12)17(19)15-10-9-14(18(15)2)11-16(21-3)22(4)20/h5-11H,1-4H3/b16-11+

InChI Key

IMDGWKNOHSOJHJ-LFIBNONCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)/C=C(\SC)/S(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)C=C(SC)S(=O)C

Origin of Product

United States

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